![molecular formula C13H20ClNO2 B1519492 [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride CAS No. 1171219-66-1](/img/structure/B1519492.png)
[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride
Vue d'ensemble
Description
“[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride” is a chemical compound with the IUPAC name [4-(Cyclopentyloxy)phenyl]methanamine hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C13H19NO2.ClH/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11;/h6-8,11H,2-5,9,14H2,1H3;1H . This indicates that the compound has a molecular weight of 257.76 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 257.76 .Applications De Recherche Scientifique
Ventricular Arrhythmia Research
The compound methoxamine hydrochloride, which shares a similar methoxyphenyl group with the target chemical, has been studied for its effects in terminating attacks of supraventricular tachycardia, suggesting its potential application in cardiovascular research, particularly in the study of ventricular arrhythmias (Shector, McLaughlin, & Dowling, 1955).
Luminescent Platinum(II) Complexes
Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, incorporating a methoxyphenyl group, demonstrates applications in the field of inorganic chemistry and materials science, particularly in the study of metal-metal and ligand-ligand interactions (Lai et al., 1999).
Catecholamine Metabolism
Studies on the metabolism of catecholamines have explored compounds with methoxyphenyl components. This research is vital in understanding biochemical pathways related to neurotransmitters and could have implications in the study of neurological disorders and mental health (Mathieu et al., 1980).
Antidepressant Biochemical Profile
Compounds structurally related to the target chemical, such as Wy-45,030, have been investigated for their neurochemical profile, predictive of antidepressant activity. This research could inform the development of new antidepressants with fewer side effects (Muth et al., 1986).
Pharmacological Interactions
Research on pharmacological interactions, particularly involving compounds with methoxyphenyl components, is significant in the field of drug development and safety, helping to understand how different drugs might interact in the body (Farré et al., 2007).
Antitumor and Molecular Docking Studies
Compounds derived from methoxyphenyl groups have been studied for their potential antitumor activity and interactions with cancer-related proteins, providing insights into the development of new cancer therapeutics (Dimić et al., 2022).
Corrosion Control in Materials Science
Research on derivatives of methoxyphenyl groups, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has shown applications in corrosion control of metals, indicating potential in materials science and engineering (Bentiss et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
(4-cyclopentyloxy-3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11;/h6-8,11H,2-5,9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRSFWYAQMJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)
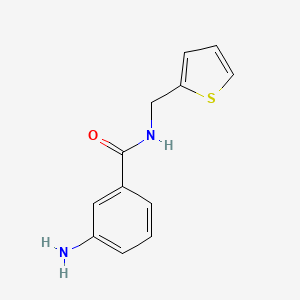
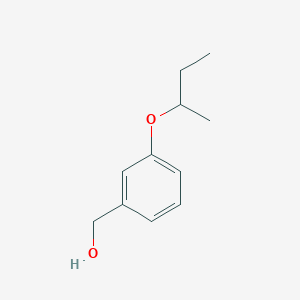
![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)
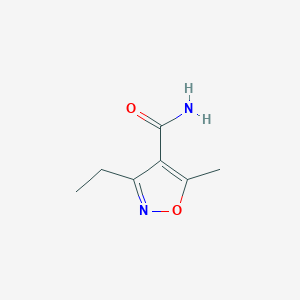
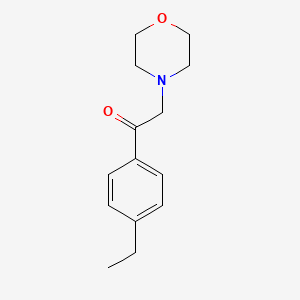
![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)
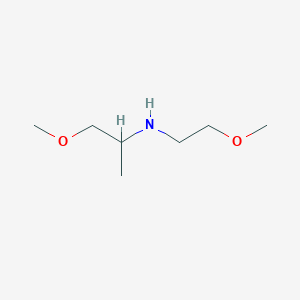
![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)
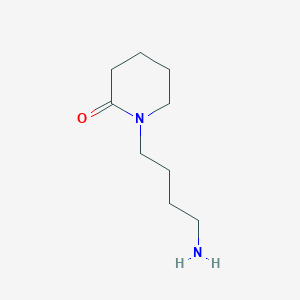
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)
